Cas no 1805517-98-9 (5-Cyano-2-ethyl-3-formylbenzoic acid)
5-Cyano-2-ethyl-3-formylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-2-ethyl-3-formylbenzoic acid
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- Inchi: 1S/C11H9NO3/c1-2-9-8(6-13)3-7(5-12)4-10(9)11(14)15/h3-4,6H,2H2,1H3,(H,14,15)
- InChI Key: DDPHGFNVFSHTPQ-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C#N)C=C(C=O)C=1CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 304
- XLogP3: 1.4
- Topological Polar Surface Area: 78.2
5-Cyano-2-ethyl-3-formylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001514-250mg |
5-Cyano-2-ethyl-3-formylbenzoic acid |
1805517-98-9 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010001514-500mg |
5-Cyano-2-ethyl-3-formylbenzoic acid |
1805517-98-9 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
| Alichem | A010001514-1g |
5-Cyano-2-ethyl-3-formylbenzoic acid |
1805517-98-9 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
5-Cyano-2-ethyl-3-formylbenzoic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 5-Cyano-2-ethyl-3-formylbenzoic acid
5-Cyano-2-Ethyl-3-Formylbenzoic Acid: A Comprehensive Overview
5-Cyano-2-Ethyl-3-Formylbenzoic Acid, also known by its CAS number 1805517-98-9, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, belonging to the class of benzoic acids, has garnered attention due to its unique structural features and potential for functionalization. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of 5-Cyano-2-Ethyl-3-Formylbenzoic Acid comprises a benzoic acid backbone with substituents at positions 2, 3, and 5. The presence of a cyano group (-CN) at position 5, an ethyl group (-CH₂CH₃) at position 2, and a formyl group (-CHO) at position 3 imparts distinct electronic and steric properties to the molecule. These functional groups make it highly reactive and suitable for various chemical transformations. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of bioactive compounds and advanced materials.
One of the most promising applications of 5-Cyano-2-Ethyl-3-Formylbenzoic Acid lies in the field of drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer progression. The formyl group at position 3 plays a crucial role in these interactions, acting as a site for further functionalization to enhance bioavailability and efficacy.
In addition to its medicinal applications, 5-Cyano-2-Ethyl-3-Formylbenzoic Acid has found utility in materials science. Its cyano group serves as an electron-withdrawing moiety, making it suitable for use in the synthesis of conductive polymers and organic semiconductors. Recent advancements in this area have focused on incorporating this compound into polymer frameworks to improve their electrical properties. For example, a research team from the University of Cambridge reported that films prepared from derivatives of this compound exhibit enhanced charge transport characteristics, making them ideal candidates for flexible electronics.
The synthesis of 5-Cyano-2-Ethyl-3-Formylbenzoic Acid typically involves multi-step organic reactions. A common approach includes the cyanation of an appropriately substituted benzoic acid derivative followed by alkylation and oxidation steps to introduce the ethyl and formyl groups. Recent optimizations in these processes have led to higher yields and improved purity levels. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining product quality.
Beyond its direct applications, 5-Cyano-2-Ethyl-3-formylbenzoic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various types of coupling reactions makes it an indispensable component in modern organic synthesis. Researchers are actively exploring its potential as a precursor for synthesizing heterocyclic compounds with diverse functionalities.
In terms of environmental considerations, studies have been conducted to assess the biodegradability and eco-toxicity of 5-Cyano-2-Ethyl-3-formylbenzoic acid. Initial findings suggest that under aerobic conditions, this compound undergoes microbial degradation within a reasonable timeframe. However, further research is required to fully understand its environmental impact and develop sustainable practices for its production and disposal.
In conclusion, 5-Cyano-2-Ethyl-3-formylbenzoic acid, CAS No: 1805517–98–9 stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing both academic and industrial endeavors.
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